1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chlorobenzyl group and a methoxy group attached to an indole core, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) and a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Claisen–Schmidt condensation reaction for large-scale synthesis. This includes using environmentally friendly solvents and catalysts to enhance yield and reduce production costs. The solvent-free method is particularly advantageous as it avoids the use of hazardous solvents and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorobenzyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(4-chlorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Other indole derivatives include 1-(4-fluorobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one and 1-(4-bromobenzyl)-5-methoxy-1,3-dihydro-2H-indol-2-one.
Uniqueness: The presence of the chlorobenzyl group and methoxy group in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C16H14ClNO2 |
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Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C16H14ClNO2/c1-20-14-6-7-15-12(8-14)9-16(19)18(15)10-11-2-4-13(17)5-3-11/h2-8H,9-10H2,1H3 |
InChI Key |
JNILSTWDWAISJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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